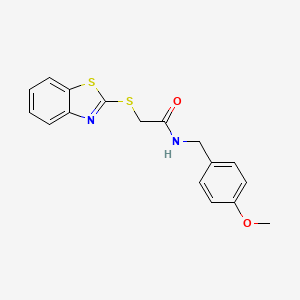

2-(1,3-benzothiazol-2-ylthio)-N-(4-methoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-ylthio)-N-(4-methoxybenzyl)acetamide is a compound that has been studied for its various chemical and physical properties. It is part of a larger family of benzothiazole derivatives, which are known for their diverse applications in chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to this compound, typically involves the reaction of benzothiazole with acetic acid and various other reagents. One method describes the preparation of similar compounds by reacting benzothiazoles with acetic acid under reflux conditions (Balijapalli et al., 2017). Another approach involves the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives using a pharmacophoric group based on 2-(4-aminophenyl)benzothiazole structure (Yurttaş et al., 2015).

Molecular Structure Analysis

The molecular structure of benzothiazole acetamides, including this compound, typically features planar geometries with varying substituents. This structure is influenced by the nature of the substituent in the benzothiazole moiety (Balijapalli et al., 2017).

Chemical Reactions and Properties

Benzothiazole acetamides undergo various chemical reactions, including protonation and hydrogen bonding. For instance, the protonation of similar compounds occurs on nitrogen atoms in their molecular structure, as observed in UV spectroscopic studies (Duran & Canbaz, 2013). The nature of hydrogen bonding in these compounds is also influenced by the specific substituents present in the benzothiazole ring (Balijapalli et al., 2017).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including crystal structure and solubility, are determined by their molecular geometry and the nature of substituents. These properties are critical in understanding the compound's behavior in various solvents and under different physical conditions.

Chemical Properties Analysis

The chemical properties of benzothiazole acetamides, such as acidity constants, are significant for understanding their reactivity and potential applications. The pKa values of similar compounds vary based on the molecular structure and the specific atoms involved in protonation (Duran & Canbaz, 2013).

Future Directions

Benzothiazole derivatives have been widely studied for their potential applications in various fields, including drug synthesis and organic synthesis . Future research may continue to explore the properties and potential applications of “2-(1,3-benzothiazol-2-ylthio)-N-(4-methoxybenzyl)acetamide” and similar compounds.

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-21-13-8-6-12(7-9-13)10-18-16(20)11-22-17-19-14-4-2-3-5-15(14)23-17/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDKAGRNMKYPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5609388.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5609395.png)

![ethyl 2-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5609417.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5609422.png)

![4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5609429.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5609432.png)

![4-(4-ethyl-1-piperazinyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B5609433.png)

![1-(3-chloro-4-fluorophenyl)-6-[2-(trifluoromethyl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5609441.png)

![N-(3-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5609447.png)

![{1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5609453.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5609482.png)